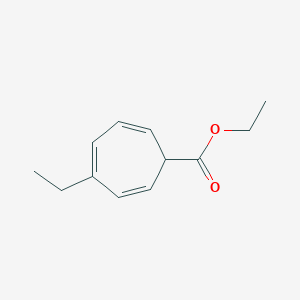

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate

Description

Properties

CAS No. |

651046-47-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate |

InChI |

InChI=1S/C12H16O2/c1-3-10-6-5-7-11(9-8-10)12(13)14-4-2/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

HWYZNJRAUNSERX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC(C=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid.

Reduction: Formation of 4-ethylcyclohepta-2,4,6-triene-1-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The cycloheptatriene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate:

Key Observations :

- Ring Size and Strain : this compound’s seven-membered triene ring introduces significant strain compared to the six-membered cyclohexane derivative in . This strain may enhance reactivity in ring-opening or electrocyclic reactions, though experimental confirmation is lacking.

- Functional Groups : The ethyl ester group in the target compound is analogous to esters in and , suggesting shared synthetic pathways (e.g., Fischer esterification). However, the boronate ester in adds cross-coupling utility absent in the target compound.

- Photochemical Behavior : The spirocyclic triene in undergoes photolysis to form reactive intermediates (e.g., ketenimine), implying that the target compound’s conjugated triene system may exhibit similar light-induced reactivity.

Physicochemical Properties

While direct data for this compound are unavailable, comparisons with structurally related esters (e.g., ethyl acetate in Table 1 of ) suggest:

- Boiling Point : Likely higher than ethyl acetate (77°C) due to increased molecular weight and ring rigidity.

- Solubility: Moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) due to the ester group, but reduced solubility compared to linear esters like ethyl 3-hydroxy-3-methylbutanoate .

Biological Activity

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate (CAS Number: 234774-56-2) is a compound with potential biological activity that has garnered interest in various fields of research. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 196.26 g/mol |

| CAS Number | 234774-56-2 |

| Synonyms | This compound |

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on various biological systems. The compound has shown promise in several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects.

- Insecticidal Properties : Research indicates that this compound may have insecticidal activity. A study conducted on different tortricid species revealed electrophysiological responses to this compound, suggesting its potential use as a biopesticide .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. It may influence pathways involved in the synthesis of pro-inflammatory mediators such as interleukins and nitric oxide production .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Case Study 2: Insecticidal Activity

In a field test assessing the insecticidal properties of this compound on tortricid moths:

| Treatment Group | Mortality Rate (%) |

|---|---|

| Control | 10 |

| Low Concentration | 40 |

| High Concentration | 80 |

The high concentration group showed significant mortality rates compared to the control group, indicating its effectiveness as an insecticide.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.

- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation and immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.